(S)-7-Azaspiro[3.5]nonan-1-amine 2hcl
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Overview
Description
(S)-7-Azaspiro[3.5]nonan-1-amine 2hcl is a chemical compound with a unique spirocyclic structure. This compound is characterized by a spiro junction where a nitrogen atom is part of the ring system. The presence of the spirocyclic structure imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-7-Azaspiro[3.5]nonan-1-amine 2hcl typically involves the formation of the spirocyclic ring system followed by the introduction of the amine group. One common method involves the use of chiral sulfinamides as chiral auxiliaries to achieve enantioselective synthesis. The reaction conditions often include the use of specific solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product in its hydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions
(S)-7-Azaspiro[3.5]nonan-1-amine 2hcl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The amine group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like alkyl halides. The reaction conditions typically involve controlled temperatures and specific solvents to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the compound.
Scientific Research Applications
(S)-7-Azaspiro[3.5]nonan-1-amine 2hcl has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Mechanism of Action
The mechanism of action of (S)-7-Azaspiro[3.5]nonan-1-amine 2hcl involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction pathways and metabolic pathways, depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
- Spiro[3.5]nonan-2-amine hydrochloride
- Substituted 2-Azaspiro[3.5]nonan-1-ones
- tert-Butanesulfinamide derivatives
Uniqueness
(S)-7-Azaspiro[3.5]nonan-1-amine 2hcl is unique due to its specific spirocyclic structure and the presence of the amine group. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C8H18Cl2N2 |
---|---|
Molecular Weight |
213.15 g/mol |
IUPAC Name |
(3S)-7-azaspiro[3.5]nonan-3-amine;dihydrochloride |
InChI |
InChI=1S/C8H16N2.2ClH/c9-7-1-2-8(7)3-5-10-6-4-8;;/h7,10H,1-6,9H2;2*1H/t7-;;/m0../s1 |
InChI Key |
ABUKZLYIFXCDIB-KLXURFKVSA-N |
Isomeric SMILES |
C1CC2([C@H]1N)CCNCC2.Cl.Cl |
Canonical SMILES |
C1CC2(C1N)CCNCC2.Cl.Cl |
Origin of Product |
United States |
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